

Cyclopentanecarbaldehyde CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclopentanecarbaldehyde*

Cat. No.: *B151901*

[Get Quote](#)

Chemical Identity and Properties

Cyclopentanecarbaldehyde, also known as cyclopentanecarboxaldehyde, is a cyclic aldehyde consisting of a cyclopentane ring attached to a formyl group.^[1] It is a colorless to light yellow liquid with a characteristic pungent, aldehyde-like odor.^[1] It serves as a versatile building block in organic synthesis, primarily due to the reactivity of its aldehyde functional group.^[2]

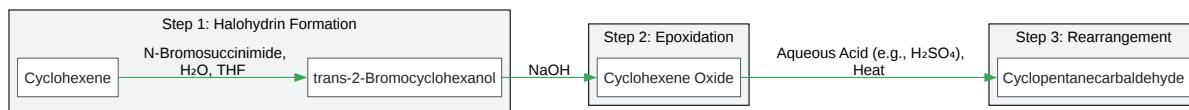
Physicochemical Properties

The quantitative properties of **Cyclopentanecarbaldehyde** are summarized in the table below for easy reference.

Property	Value	References
CAS Number	872-53-7	[3] [4] [5] [6]
Molecular Formula	C ₆ H ₁₀ O	[4] [5] [6]
Molecular Weight	98.14 g/mol	[3] [4] [5]
Appearance	Clear colorless to light yellow liquid	[1] [7]
Density	0.919 g/mL at 25 °C	[3] [8]
Boiling Point	140-141 °C	[3] [8]
Flash Point	28.3 °C (82.9 °F) - closed cup	[3] [8]
Refractive Index	n _{20/D} 1.4430	[3] [8]
Solubility	Slightly soluble in water; Soluble in chloroform, ethanol	[1] [8]
Storage	Store at 2-8°C under an inert atmosphere	[3]
Stabilizer	Often contains 0.1% hydroquinone	[3]

Safety and Handling

Cyclopentanecarbaldehyde is a flammable liquid and vapor.[\[9\]](#)[\[10\]](#) It is irritating to the eyes, skin, and respiratory system.[\[1\]](#)[\[9\]](#) Appropriate personal protective equipment (PPE), including eye shields, gloves, and respiratory protection, should be used when handling this chemical.[\[3\]](#)[\[9\]](#) It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[\[1\]](#)[\[8\]](#)


Hazard Statement	Code
Flammable liquid and vapour	H226
Causes skin irritation	H315
Causes serious eye irritation	H319
May cause respiratory irritation	H335
Harmful to aquatic life with long-lasting effects	H412

Synthesis and Experimental Protocols

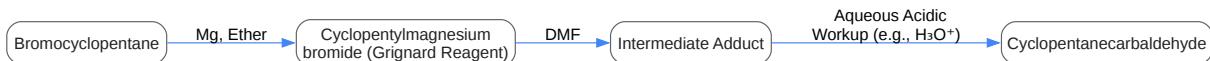
Cyclopentanecarbaldehyde can be synthesized through various routes. Two common laboratory-scale methods are detailed below.

Protocol 1: Rearrangement of Cyclohexene Oxide

This classic method involves the acid-catalyzed rearrangement of cyclohexene oxide, which is itself typically prepared from cyclohexene.[11][12][13] The overall process can be visualized as a multi-step sequence.

[Click to download full resolution via product page](#)

Synthesis of **Cyclopentanecarbaldehyde** from Cyclohexene.


Methodology:

- Synthesis of trans-2-Bromocyclohexanol: Cyclohexene is reacted with N-bromosuccinimide in a mixture of tetrahydrofuran and water to form the bromohydrin.[13]

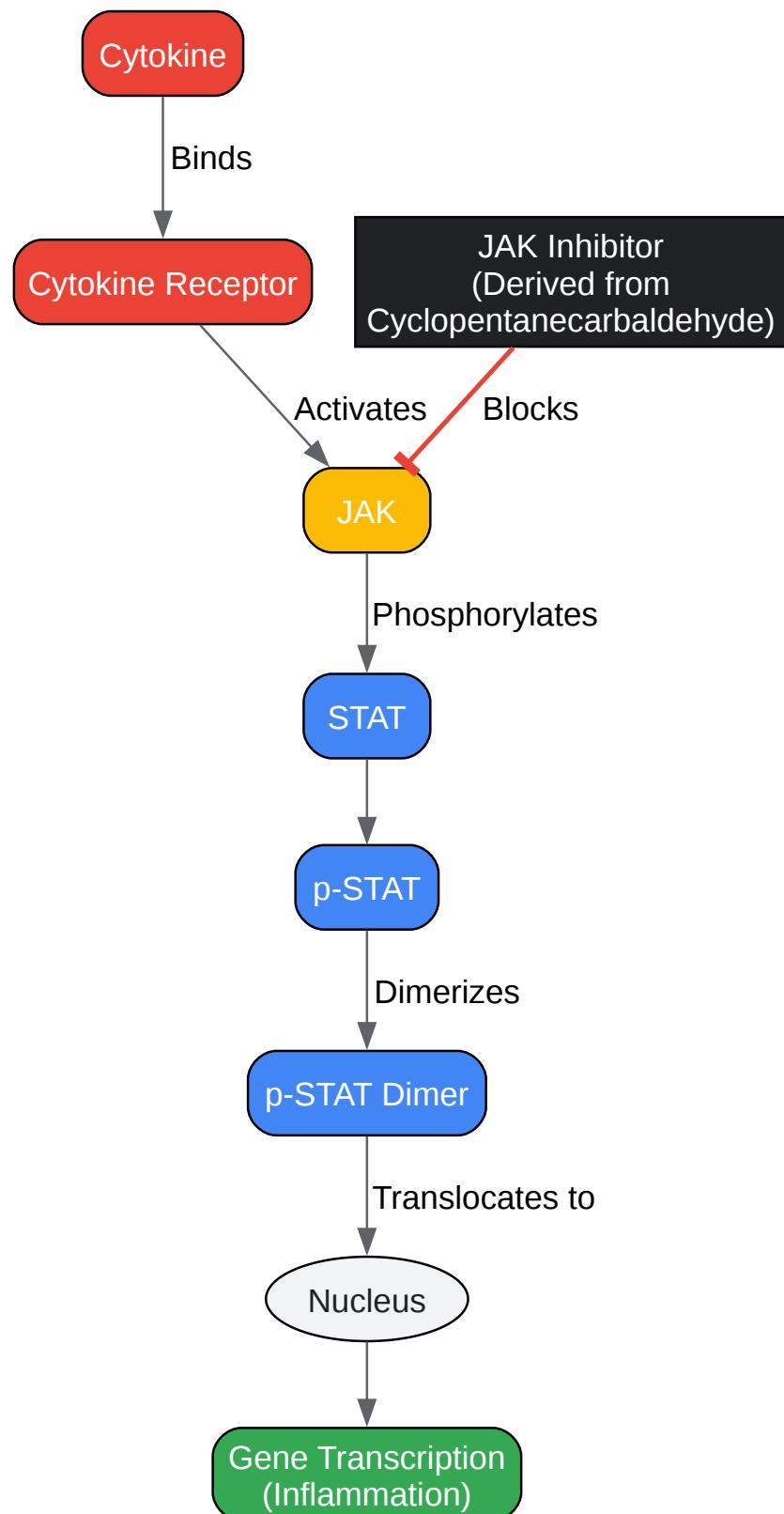
- Synthesis of Cyclohexene Oxide: The resulting trans-2-bromocyclohexanol is treated with a strong base, such as sodium hydroxide, to facilitate intramolecular cyclization to cyclohexene oxide.[13]
- Pinacol Rearrangement: Cyclohexene oxide is first hydrolyzed to trans-1,2-cyclohexanediol using aqueous acid.[13] Upon heating in the presence of acid, the diol undergoes a pinacol-type rearrangement, involving a ring contraction, to yield **Cyclopentanecarbaldehyde**.[11] [13] The product is typically isolated by steam distillation from the reaction mixture.[11]

Protocol 2: Grignard Reaction with a Formylating Agent

This method utilizes a Grignard reagent prepared from a cyclopentyl halide and subsequently reacts it with a formylating agent like N,N-dimethylformamide (DMF).[12]

[Click to download full resolution via product page](#)

Grignard Synthesis of **Cyclopentanecarbaldehyde**.


Methodology:

- Grignard Reagent Formation: Bromocyclopentane is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or THF) under an inert atmosphere to form cyclopentylmagnesium bromide.
- Formylation: The prepared Grignard reagent is then added slowly to N,N-dimethylformamide (DMF) at a low temperature.
- Hydrolysis: The reaction mixture is quenched by the addition of an aqueous acid (e.g., dilute HCl or H₂SO₄). This hydrolysis step breaks down the intermediate adduct to yield the final product, **Cyclopentanecarbaldehyde**.[12]

Applications in Drug Discovery and Development

Cyclopentanecarbaldehyde is a valuable intermediate in the synthesis of complex pharmaceutical agents due to its ability to participate in various carbon-carbon bond-forming reactions.[\[2\]](#)

- Anti-inflammatory Agents: It is used in the preparation of dihydroquinazolinamines, a class of compounds investigated for their anti-inflammatory activity.[\[12\]](#)
- Oxytocin Antagonists: The compound is a precursor for the synthesis of certain diketopiperazines, which have been identified as potent and selective antagonists of the oxytocin receptor.[\[12\]](#)
- JAK Inhibitors: **Cyclopentanecarbaldehyde** serves as a starting material for the synthesis of INCB018424, a Janus kinase (JAK) inhibitor.[\[12\]](#) JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is implicated in myeloproliferative diseases and inflammatory conditions like rheumatoid arthritis.[\[12\]](#)
- Mineralocorticoid Receptor (MR) Antagonists: In the development of treatments for hypertension and kidney disease, it has been used in the Knoevenagel condensation step for the synthesis of potent non-steroidal MR antagonists, which are potential follow-ups to clinical candidates like PF-03882845.[\[12\]](#)

[Click to download full resolution via product page](#)

Simplified JAK-STAT signaling pathway and inhibition point.

Spectroscopic Characterization

The structure of **Cyclopentanecarbaldehyde** can be confirmed using standard spectroscopic methods.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show a highly deshielded singlet for the aldehydic proton (H-C=O) in the region of δ 9-10 ppm.[14] The protons on the cyclopentane ring would appear as complex multiplets further upfield.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum provides clear evidence of the carbonyl group with a characteristic resonance peak in the δ 190-215 ppm range.[14] The carbons of the cyclopentyl ring will appear at higher field.
- **Infrared (IR) Spectroscopy:** The IR spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing around 1715 cm^{-1} .[14] Additionally, two characteristic C-H stretching bands for the aldehyde group can be observed around 2720 cm^{-1} and 2820 cm^{-1} .[14]
- **Mass Spectrometry:** In mass spectrometry, the molecular ion peak would be observed at $m/z = 98$. Common fragmentation patterns for aldehydes include alpha-cleavage and McLafferty rearrangement.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. nbino.com [nbino.com]
- 3. 环戊基甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. chemwhat.com [chemwhat.com]

- 6. Cyclopentanecarboxaldehyde [webbook.nist.gov]
- 7. Cyclopentanecarbaldehyde CAS#: 872-53-7 [amp.chemicalbook.com]
- 8. Cyclopentanecarboxaldehyde 98% | CAS 872-53-7 | High Purity Intermediate [industrochem.com]
- 9. fishersci.at [fishersci.at]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Page loading... [guidechem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Cyclopentanecarbaldehyde CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151901#cyclopentanecarbaldehyde-cas-number\]](https://www.benchchem.com/product/b151901#cyclopentanecarbaldehyde-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

